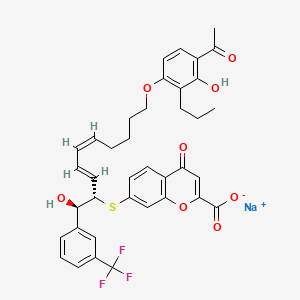

Iralukast sodium

Description

Overview of Cysteinyl Leukotriene Receptor Antagonists (CysLT1RAs) in Academic Research

Academic research into CysLT₁RAs has extensively explored their mechanisms of action, pharmacological profiles, and potential therapeutic applications beyond their initial focus on asthma. Studies have characterized the binding affinities and antagonist potencies of various CysLT₁RAs at the CysLT₁ receptor. wikipedia.orgnih.gov In vitro studies using human airway tissues and lung parenchyma membranes have been crucial in understanding how these compounds interact with the receptor and antagonize CysLT-induced effects, such as smooth muscle contraction. nih.govnih.gov

Research has also investigated the potential of CysLT₁RAs in modulating other inflammatory pathways or exhibiting effects independent of CysLT₁ receptor blockade, sometimes referred to as polypharmacology. nih.govresearchgate.net For instance, some CysLT₁RAs have been shown to inhibit human soluble epoxide hydrolase (sEH) and influence peroxisome proliferator-activated receptor gamma (PPARγ) activity in research settings. nih.govresearchgate.net Furthermore, studies in animal models have explored the efficacy of CysLT₁RAs in conditions beyond asthma, including chronic obstructive pulmonary disease and atherosclerosis, highlighting the breadth of research in this area. nih.gov The potential anti-remodeling effects of CysLT₁RAs in preventing or reversing airway structural changes in asthma models have also been a subject of investigation. mdpi.comnih.gov

Academic research continues to explore the potential of CysLT₁RAs in various inflammatory disorders, including their possible role in cancer prevention, based on observed correlations between high levels of CysLTs and CysLT₁ receptors with various cancer types in in vitro studies. frontiersin.org

Historical Context of Leukotriene Pathway Modulation in Drug Discovery Research

The history of leukotriene pathway modulation in drug discovery research dates back to the identification of "slow-reacting substance" (SRS) in the late 1930s and early 1940s. wikipedia.orgatsjournals.orgatsjournals.org SRS was recognized for its ability to induce slow and sustained contraction of smooth muscle, particularly in the context of anaphylaxis. atsjournals.org Intensive research efforts over several decades led to the chemical identification of the active components of SRS as the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) by Bengt Samuelsson and colleagues in 1979. wikipedia.orgatsjournals.orgatsjournals.orgresearchgate.net This seminal discovery, along with the elucidation of their biosynthetic pathway from arachidonic acid, provided a rational basis for the development of molecules designed to interfere with their synthesis or action. atsjournals.orgatsjournals.orgresearchgate.net

The realization of the pivotal role of CysLTs in bronchoconstriction and inflammation, particularly in asthma, spurred significant interest in developing leukotriene pathway modulators. atsjournals.orgatsjournals.orgrespiratory-therapy.com Drug discovery programs focused on two main strategies: inhibiting the enzymes involved in leukotriene synthesis (such as 5-lipoxygenase) and blocking the CysLT receptors. creative-proteomics.comatsjournals.orgresearchgate.net Early research utilized compounds like FPL 55712 as a lead structure in the search for CysLT antagonists, although these first-generation compounds often lacked sufficient potency for significant clinical value. semanticscholar.org The development of more potent and selective antagonists, such as ICI-204,219 (zafirlukast), pranlukast (B1678047), and MK-0571 (which led to the development of montelukast), marked significant milestones in this field. wikipedia.orgatsjournals.orgsemanticscholar.org These compounds demonstrated efficacy in antagonizing CysLT-induced effects in various in vitro and in vivo models and subsequently progressed to clinical development. atsjournals.orgsemanticscholar.org The success of these efforts led to the introduction of CysLT₁RAs as a new class of therapy for asthma. atsjournals.org

Positioning of Iralukast (B114188) Sodium (CGP 45715A) within CysLT1RA Research

Iralukast sodium (CGP 45715A) is positioned within CysLT₁RA research as a potent antagonist of peptidoleukotrienes. researchgate.netdntb.gov.uanih.gov It has been investigated for its activity in various in vitro and animal models relevant to asthma and other allergic diseases. nih.govresearchgate.netnih.govresearchgate.net Research has characterized Iralukast as a structural analogue of LTD₄, one of the key cysteinyl leukotrienes. nih.gov

In vitro studies, such as those performed on human lung parenchyma membranes and isolated bronchial strips, have been instrumental in defining the pharmacological profile of Iralukast. These studies have shown that Iralukast is a potent antagonist of LTD₄-induced contraction in human airways, with affinity in the nanomolar range. nih.govnih.gov Research has indicated that Iralukast competes for binding sites labeled by [³H]-LTD₄ on human lung parenchyma membranes. nih.gov

| Compound | Target | In vitro Activity (Example) | Reference |

| Iralukast (CGP 45715A) | CysLT₁ Receptor | Antagonism of LTD₄-induced contraction in human bronchi (pA₂ ≈ 7.77) nih.govnih.gov | nih.govnih.gov |

| Iralukast (CGP 45715A) | CysLT₁ Receptor | Competition for [³H]-LTD₄ binding sites on human lung parenchyma membranes (Kᵢ ≈ 16.6 nM) nih.govmedchemexpress.cn | nih.govmedchemexpress.cn |

Further research has investigated the binding kinetics of Iralukast, noting a slow binding kinetic in studies using human lung parenchyma membranes, where preincubation increased its antagonist potency. nih.govmedchemexpress.cn Studies have also explored the ability of Iralukast to inhibit antigen-induced contraction in human isolated bronchial strips in a concentration-dependent manner. nih.gov

While Iralukast has been described as an LTD₄ and LTE₄ antagonist under development, research into its specific properties contributes to the broader understanding of the structural and pharmacological requirements for potent CysLT₁ receptor antagonism. nih.govtandfonline.comresearchgate.net Its investigation in various in vitro and animal models, as well as its evaluation in early clinical research, highlights its position as a compound explored within the landscape of CysLT pathway modulation research. researchgate.netnih.govnih.gov

Properties

CAS No. |

125617-94-9 |

|---|---|

Molecular Formula |

C38H36F3NaO8S |

Molecular Weight |

732.7 g/mol |

IUPAC Name |

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1 |

InChI Key |

UVMDAJYLEKEIPJ-RWRWEHELSA-M |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid CGP 45715A CGP-45715 A iralukast |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Iralukast Sodium

Pioneering Synthetic Routes of Iralukast (B114188) Sodium

The initial synthetic strategies for Iralukast sodium focused on constructing its intricate molecular architecture through a series of coupling and transformation reactions. While detailed step-by-step pioneering routes for this compound specifically are not extensively detailed in the provided search results, the synthesis of similar leukotriene receptor antagonists, such as Montelukast (B128269) sodium, often involves convergent approaches where key molecular fragments are synthesized separately and then joined together.

Key Condensation Reactions and Intermediate Transformations

The synthesis of complex molecules like this compound typically involves key condensation reactions to form carbon-carbon or carbon-heteroatom bonds, along with various functional group transformations. In the context of related leukotriene antagonists like Montelukast sodium, synthetic routes have been described that utilize coupling reactions to connect different structural segments. For instance, a method for preparing a Montelukast sodium intermediate involves a coupling reaction between a compound containing a quinoline (B57606) moiety and a compound with a cyclopropane (B1198618) acetic acid derivative under the action of a palladium catalyst patsnap.com. Another approach mentions the reaction of a diol compound with methane (B114726) sulfonyl chloride followed by coupling with a mercaptomethyl cyclopropane acetic acid derivative google.com. These examples highlight the importance of catalyzed coupling and functional group interconversions in assembling the core structure of this class of compounds. While direct information on this compound's specific key condensation reactions is limited in the provided results, it is reasonable to infer that similar strategies involving coupling and transformation of intermediates are central to its synthesis.

Development of Optimized and Scalable Synthetic Procedures for Research Applications

Developing optimized and scalable synthetic procedures is essential for producing sufficient quantities of a compound for research and potential development. The goal is to achieve high yields, purity, and efficiency. For compounds like this compound, which may be used in research applications, scalable synthesis is a key consideration. While specific details on scalable procedures for this compound are not extensively provided, research on related compounds like Montelukast sodium emphasizes the development of industrially scalable processes that utilize inexpensive and accessible materials, minimize impurities, and offer simple and economic production methods sciforum.net. These efforts often involve modifying reaction conditions, exploring alternative reagents, and optimizing workup procedures to make the synthesis amenable to larger scales sciforum.net.

Molecular Mechanism of Action and Receptor Interaction Studies

Antagonism of Cysteinyl Leukotriene Receptors by Iralukast (B114188) Sodium

Iralukast is identified as a cysteinyl-leukotriene (CysLT) antagonist. nih.govnih.gov Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are inflammatory lipid molecules that exert their effects by binding to G protein-coupled receptors, primarily CysLT1 and CysLT2. nih.govwikipedia.org Antagonism of these receptors, particularly CysLT1, is a key mechanism for inhibiting the physiological actions of cysteinyl leukotrienes.

Characterization of CysLT1 Receptor Binding Affinity and Selectivity

Iralukast is noted as a CysLT antagonist with a pKi of 7.8 for CysLT1. nih.gov This indicates its binding affinity for the CysLT1 receptor. Related leukotriene receptor antagonists, such as montelukast (B128269), are described as highly selective for the CysLT1 receptor, binding with high affinity. Montelukast, for instance, shows marked affinity and selectivity for CysLT1 in preference to many other crucial airway receptors like prostanoid, cholinergic, or beta-adrenergic receptors. Another antagonist, MK-571, a selective CysLT1 receptor antagonist, blocks the binding of LTD4 to human and guinea pig lung membranes with Ki values of 0.22 nM and 2.1 nM, respectively. nih.gov Pranlukast (B1678047), another selective cysteinyl leukotriene receptor antagonist, inhibits the binding of [3H]LTE4, [3H]LTD4, and [3H]LTC4 to lung membranes with Kis of 0.63±0.11, 0.99±0.19, and 5640±680 nM, respectively. While specific detailed binding affinity and selectivity data solely for Iralukast sodium across a broad range of receptors were not extensively detailed in the search results, its classification as a CysLT antagonist with a reported pKi for CysLT1 aligns it with the mechanism of action observed for other selective CysLT1 antagonists.

Competitive Binding Studies with Endogenous Ligands (e.g., LTD4)

Leukotriene receptor antagonists like montelukast work by selectively and competitively binding to CysLT1 receptors, thereby blocking the attachment of endogenous leukotrienes such as LTD4. This competitive binding prevents leukotrienes from initiating inflammatory responses. Montelukast has been shown to inhibit the binding of LTD4 in a competitive manner. MK-571 is described as a potent, selective, and competitive LTD4 receptor antagonist. While direct competitive binding study data specifically detailing this compound's interaction with endogenous ligands like LTD4 was not prominently featured, its classification and reported activity as a CysLT antagonist suggest a competitive interaction mechanism similar to that of other well-characterized CysLT1 antagonists.

Intracellular Signaling Pathway Modulation by this compound

Antagonism of CysLT1 receptors by compounds like this compound modulates intracellular signaling pathways activated by cysteinyl leukotrienes. Activation of CysLT receptors typically stimulates signaling events such as calcium flux and accumulation of inositol (B14025) phosphate. wikipedia.org

Inhibition of Leukotriene-Induced Calcium Mobilization

CysLT1 receptor antagonists have been shown to inhibit leukotriene-induced calcium mobilization. Montelukast and pranlukast, for example, were found to inhibit nucleotide-induced calcium mobilization in a human monocyte-macrophage cell line. These antagonists inhibited intracellular Ca2+ mobilization induced by P2Y agonists in cells expressing human P2Y receptors. The functional antagonism was particularly evident at P2Y1 and P2Y6 receptors, with IC50 values for inhibition of calcium mobilization being less than 1 μM. Etalocib sodium, another compound, prevents LTB4-induced calcium mobilization with an IC50 of 20 nM. Given that this compound is a CysLT antagonist, it is expected to similarly inhibit calcium mobilization triggered by CysLT1 receptor activation by its endogenous ligands.

Downstream Cellular Events Affected by CysLT1 Receptor Antagonism

Blocking CysLT1 receptors with antagonists like this compound inhibits the cascade of inflammatory responses initiated by leukotrienes. This includes the prevention of airway edema, smooth muscle contraction, and enhanced secretion of mucus. These physiological effects are mediated through the binding of cysteinyl leukotrienes to CysLT1 receptors located on various cells, including smooth muscle cells and inflammatory cells. CysLT1 antagonists can also influence other cellular processes; for instance, studies in specific contexts like uveal melanoma cell lines suggest that CysLT1 antagonists can reduce cell viability and inhibit long-term proliferation. wikipedia.org In experimental autoimmune encephalomyelitis, CysLT1 antagonists were found to block the infiltration of inflammatory cells into the central nervous system.

Molecular Modeling and Docking Studies of this compound-Receptor Interactions

Molecular modeling and docking studies are computational techniques used to understand the interaction between a ligand (like this compound) and a receptor (like CysLT1) at the molecular level. These studies aim to predict the preferred binding orientation of the ligand within the receptor's binding site and estimate the binding affinity. While detailed published molecular modeling and docking studies specifically focused on this compound's interaction with the CysLT1 receptor were not extensively found, molecular modeling has been applied in virtual drug repurposing studies that included Iralukast to identify potential interactions with other protein targets, such as NSP4. nih.gov For related compounds like montelukast, molecular docking studies have been conducted to investigate interactions with various enzymes and DNA, providing insights into potential binding sites and interaction types (e.g., hydrogen bonding, alkyl, and pi-alkyl interactions). The application of these techniques to this compound would involve simulating its binding to the CysLT1 receptor structure to elucidate the key residues involved in the interaction and the nature of the binding forces, complementing experimental binding data.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 23663990 |

| Leukotriene D4 (LTD4) | 5280878 |

| Leukotriene C4 (LTC4) | 5280493 |

| Leukotriene E4 (LTE4) | 5280879 |

| CysLT1 receptor | N/A |

Data Table: Selected Binding Affinity Data for CysLT1 Receptor Antagonists

| Compound Name | Target Receptor | pKi / Ki (nM) | Reference |

| Iralukast | CysLT1 | pKi 7.8 | nih.gov |

| MK-571 sodium | CysLT1 | Ki 0.22 (guinea pig lung) | nih.gov |

| MK-571 sodium | CysLT1 | Ki 2.1 (human lung) | nih.gov |

| Pranlukast | CysLT1 | Ki 0.99 (LTD4 binding) | |

| Pranlukast | CysLT1 | Ki 0.63 (LTE4 binding) | |

| Pranlukast | CysLT1 | Ki 5640 (LTC4 binding) |

Computational Approaches to Binding Mode Elucidation

Computational methods, such as molecular docking and pharmacophore matching, are valuable tools for predicting and understanding how ligands bind to their target receptors, especially when experimental structures are limited. nih.govfrontiersin.org These approaches can help elucidate the potential binding modes of compounds like iralukast within the CysLT₁ receptor.

Molecular docking studies aim to predict the preferred orientation and conformation of a ligand when bound to a receptor, based on scoring functions that estimate the binding affinity. This can provide insights into the key residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Pharmacophore matching involves identifying the essential features of a ligand (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and the corresponding complementary features on the receptor binding site that are necessary for binding. frontiersin.org This can help define the spatial arrangement of chemical groups required for effective interaction.

While specific detailed computational studies focusing solely on the binding mode elucidation of this compound were not extensively found in the provided search results, computational approaches are generally applied in the study of leukotriene receptor antagonists to understand their interactions at a molecular level. Studies on other leukotriene receptor antagonists, such as pranlukast and montelukast, have utilized computational methods, including virtual screening and molecular dynamics simulations, to investigate their binding to the CysLT₁ receptor and identify potential inhibitors. medchemexpress.comresearchgate.net These methods contribute to understanding ligand recognition and informing structure-based drug design. nih.govresearchgate.net

Dynamic Simulations of Receptor-Ligand Complexes

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. nih.gov Applied to receptor-ligand complexes, MD simulations can provide dynamic insights into the stability of the complex, conformational changes in both the receptor and the ligand upon binding, and the flexibility of the binding site.

These simulations can reveal how a ligand interacts with the receptor in a more realistic, dynamic environment compared to static docking poses. They can help assess the strength and duration of specific interactions, identify alternative binding poses, and explore the pathway of ligand entry and exit from the binding site. plos.org

For leukotriene receptors, including CysLT₁, dynamic simulations can offer valuable information about the conformational landscape of the receptor and how it changes upon binding of antagonists like iralukast. nih.gov Such simulations can also help understand the role of specific residues in receptor activation or inhibition and the influence of the membrane environment on the receptor-ligand interaction.

While direct MD simulation studies specifically detailing the this compound-CysLT₁ receptor complex were not prominently featured in the search results, MD simulations are a standard tool in the study of GPCR-ligand interactions, including those involving leukotriene receptors. nih.govnih.gov For instance, MD simulations have been used to study the binding of ligands to other GPCRs and to investigate the dynamics of leukotriene receptors themselves. nih.gov These studies contribute to a deeper understanding of the molecular recognition process and the factors governing binding affinity and efficacy.

The sodium ion binding site within Class A GPCRs, including CysLT₁R, has been identified as a key element influencing receptor conformation and activation. nih.govfrontiersin.org While iralukast is an antagonist and its interaction with this specific site might differ from agonists or inverse agonists, dynamic simulations could potentially explore any indirect influence or allosteric effects related to the sodium site upon iralukast binding. nih.gov

Data from computational studies and dynamic simulations can complement experimental findings, providing a more comprehensive picture of how this compound interacts with the CysLT₁ receptor at the atomic level.

Target Identification and Validation Research

Confirmation of CysLT1 Receptor as the Primary Molecular Target

Research has consistently identified the cysteinyl leukotriene receptor 1 (CysLT1 receptor) as a primary molecular target for compounds structurally related to iralukast (B114188) sodium, such as montelukast (B128269), pranlukast (B1678047), and zafirlukast, which are known CysLT1 receptor antagonists researchgate.netmedchemexpress.comidrblab.net. Iralukast sodium is also listed among leukotriene receptor antagonists who.intwho.int. Confirmation of this target involves various validation assays.

Biochemical assays are crucial for confirming the direct interaction and functional modulation of the suspected target by the compound. For the CysLT1 receptor, these assays typically involve measuring the binding affinity of this compound to the receptor and assessing its ability to antagonize the effects of endogenous agonists like LTD4. Radioligand binding assays, for instance, can quantify the affinity of this compound for the CysLT1 receptor. Functional assays, such as calcium mobilization assays or reporter gene assays in cells expressing the CysLT1 receptor, can demonstrate how this compound blocks the signaling pathways activated by cysteinyl leukotrienes biologists.com. Studies on related compounds like montelukast show high potency and selectivity for CysLT1 receptors researchgate.netmedchemexpress.com. While specific binding or functional data for this compound were not detailed, the established activity of related compounds strongly supports the CysLT1 receptor as a primary target.

Genetic approaches provide strong evidence for target validation by altering the expression of the suspected target and observing the effect on the compound's activity. Studies involving cells or animal models where the CysLT1 receptor gene is knocked down (reduced expression) or knocked out (eliminated expression) can demonstrate that the effects of this compound are significantly diminished or abolished in the absence of the functional receptor. This confirms that the CysLT1 receptor is necessary for this compound to exert its primary pharmacological effect. Research using mice lacking both CysLT1 and CysLT2 receptors has been employed to investigate the roles of these receptors and potential alternative signaling pathways for leukotrienes nih.gov.

Investigation of Potential Off-Target Interactions and Polypharmacology in Research Contexts

Investigating potential off-target interactions is a critical part of drug research to understand a compound's selectivity and potential for unintended effects. Polypharmacology refers to the ability of a single compound to interact with multiple targets. While the primary focus for this compound and related compounds is the CysLT1 receptor, studies may explore interactions with other related or unrelated targets.

The leukotriene receptor family includes CysLT1, CysLT2, and BLT1, among others, and there is evidence suggesting that cysteinyl leukotrienes might also signal through receptors like P2Y12, GPR17, and GPR99 in certain contexts nih.govguidetopharmacology.orgresearchgate.net. Therefore, research into this compound might involve screening against these receptors to assess selectivity.

Furthermore, broader screening against a panel of receptors, enzymes, and ion channels can reveal off-target interactions. For example, a virtual drug repurposing study predicted that iralukast, among other molecules, could potentially block the activity of neutrophil serine protease 4 (NSP4) by interacting with its core catalytic residues patsnap.com. This suggests the potential for interactions beyond the leukotriene receptor family, although this was a predictive study requiring experimental validation.

Understanding these potential off-target interactions and polypharmacology in research models is crucial for a comprehensive profile of this compound's activity and to differentiate its effects from those mediated solely through the CysLT1 receptor. Methodologies for investigating off-target interactions can include various binding assays, functional assays in different cell lines or tissues, and proteomic profiling techniques who.intwho.int.

Screening Against GPCR Panels and Other Receptor Classes

This compound is recognized as an antagonist of cysteinyl leukotriene receptors (CysLT receptors), particularly the CysLT1 receptor patsnap.commedchemexpress.commedchemexpress.eu. Cysteinyl leukotrienes, such as LTC4, LTD4, and LTE4, are products of arachidonic acid metabolism and are released by various cells, including mast cells and eosinophils. These eicosanoids bind to CysLT receptors found in the airways and on other pro-inflammatory cells, contributing to the pathophysiology of conditions like asthma and allergic rhinitis through effects such as airway edema, smooth muscle contraction, and altered cellular activity associated with inflammation atchealthcare.com.phfda.govnih.gov.

Research has demonstrated that Iralukast, as a peptido-leukotriene receptor antagonist, can prevent allergen-induced β2-adrenoceptor dysfunction in passively sensitized human bronchi. In studies using human bronchial rings, treatment with Iralukast at concentrations of 10−6 M and 10−5 M significantly shifted the concentration-relaxation curves to salbutamol (B1663637) to the left compared to challenged rings, suggesting a protective effect against β2-adrenoceptor dysfunction atsjournals.orgnih.gov. This indicates an interaction, either direct or indirect, with pathways influencing β2-adrenoceptor function, in addition to its primary CysLT receptor antagonism.

Data on the binding of Iralukast to serum proteins and erythrocytes has been studied using methods like ultrafiltration and erythrocyte partitioning. Iralukast was found to be highly bound in human and animal serum (>99%). At physiological protein concentrations, it was primarily bound to albumin (79%). The binding capacity to various proteins was quantified, showing higher capacity for low-density lipoproteins and high-density lipoproteins compared to albumin and alpha-1-acid glycoprotein (B1211001) nih.gov. While this speaks to binding characteristics, it is distinct from target receptor binding.

Enzyme Inhibition Profiling for Unintended Targets

Enzyme inhibition profiling is a critical aspect of preclinical research to identify potential off-target effects that could lead to adverse events or drug-drug interactions biorxiv.org. This involves assessing the compound's inhibitory activity against a broad panel of enzymes, including cytochrome P450 enzymes, kinases, proteases, and others.

Research suggests Iralukast may have inhibitory potential against certain enzymes. A virtual drug repurposing study predicted Iralukast as a molecule that could potentially block the activity of human neutrophil serine protease 4 (NSP4) by interacting with core catalytic residues patsnap.com. Neutrophil serine proteases, including NSP4, are involved in various disease conditions, and identifying inhibitors for these enzymes is of interest patsnap.com. This finding, derived from a modeling algorithm, suggests a potential off-target enzyme interaction that warrants further experimental validation through in vitro enzyme inhibition assays.

While specific detailed data from extensive enzyme inhibition profiling panels for this compound were not found in the provided search results, such studies are standard practice in drug development. For comparison, studies on Zafirlukast, another CysLT1 receptor antagonist, have shown in vitro inhibition of CYP2C9 and CYP3A isoenzymes researchgate.net. This highlights the importance of evaluating potential interactions with drug-metabolizing enzymes.

The study on sodium alginates inhibiting digestive enzymes like α-glucosidase, maltase, and lipase (B570770) mdpi.com provides context on enzyme inhibition profiling for sodium-containing compounds, but it is not directly related to this compound's specific enzyme inhibition profile.

Based on the available information, while the primary target of this compound is the CysLT1 receptor, preliminary research suggests potential interactions with other targets, such as an inhibitory effect on NSP4 predicted by computational methods patsnap.com, and an influence on β2-adrenoceptor function observed in functional studies atsjournals.orgnih.gov. Comprehensive GPCR and enzyme profiling would provide a more complete understanding of this compound's selectivity and potential off-target effects.

Structure Activity Relationship Sar of Iralukast Sodium and Analogues

Elucidation of Key Pharmacophoric Features for CysLT1 Receptor Antagonism

The development of CysLT1 receptor antagonists has led to the identification of a general pharmacophore model essential for high-affinity binding. This model typically comprises an acidic moiety, a hydrogen-bond acceptor, and several hydrophobic regions that correctly orient the molecule within the receptor's binding pocket. wikipedia.org While specific studies detailing the complete pharmacophoric map of Iralukast (B114188) are not extensively published, its structural features align well with the established models for this class of antagonists.

The binding affinity of Iralukast sodium to the CysLT1 receptor is a composite of contributions from its various functional groups. Each moiety plays a specific role in anchoring the molecule to the receptor and ensuring a high degree of potency.

Carboxylic Acid: The carboxylate group on the chromone (B188151) ring is a crucial acidic feature. At physiological pH, this group is ionized, forming a carboxylate anion. This anion is believed to engage in a key ionic interaction with a positively charged residue, such as an arginine or lysine, within the CysLT1 receptor binding site. This interaction is a hallmark of many CysLT1 antagonists and is a primary contributor to the molecule's anchoring within the receptor. wikipedia.org

Hydroxyl Groups: Iralukast possesses two hydroxyl groups. The phenolic hydroxyl group can act as a hydrogen bond donor and/or acceptor, forming interactions with polar amino acid residues in the receptor. The benzylic hydroxyl group also has the potential to form hydrogen bonds, further stabilizing the ligand-receptor complex.

Thioether Linkage: The thioether linkage provides a flexible connection between the chromone core and the lipophilic side chain. This flexibility allows the molecule to adopt an optimal conformation for binding. The sulfur atom itself can also participate in non-covalent interactions.

Propyl and Acetyl Groups on the Phenoxy Ring: These groups contribute to the hydrophobic interactions with the receptor. The propyl group, in particular, adds to the lipophilicity of this region of the molecule, likely fitting into a hydrophobic pocket within the receptor.

Chromone Ring: The rigid, bicyclic chromone structure serves as a scaffold, holding the other functional groups in the correct spatial orientation for effective receptor binding. Quinolines and related heterocyclic systems are common in potent CysLT1 antagonists. nih.gov

The following table summarizes the likely contributions of the key functional groups of Iralukast to its binding affinity for the CysLT1 receptor.

| Functional Group | Likely Interaction Type | Putative Role in Binding Affinity |

| Carboxylic Acid | Ionic Interaction, Hydrogen Bonding | Primary anchoring to a positively charged residue in the receptor. |

| Phenolic Hydroxyl | Hydrogen Bonding | Stabilization of the ligand-receptor complex. |

| Benzylic Hydroxyl | Hydrogen Bonding | Further stabilization of the ligand-receptor complex. |

| Thioether Linkage | - | Provides conformational flexibility. |

| Propyl Group | Hydrophobic Interaction | Occupies a hydrophobic pocket in the receptor. |

| Acetyl Group | Hydrogen Bonding, Dipole-Dipole | Potential for polar interactions. |

| Trifluoromethylphenyl Group | Hydrophobic Interaction | Strong hydrophobic interactions with the receptor. |

| Chromone Scaffold | - | Provides structural rigidity and correct orientation of substituents. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For CysLT1 receptor antagonists, QSAR models can be valuable tools for understanding the structural requirements for potency and for designing new, improved analogues.

While specific QSAR models for a series of Iralukast derivatives are not publicly documented, the general approach would involve synthesizing a library of analogues with systematic variations in their chemical structure. For each analogue, the biological activity (e.g., IC50 or Ki value for CysLT1 receptor binding) would be determined. A predictive QSAR model would then be developed by correlating these activities with various calculated molecular descriptors, such as:

Electronic Descriptors: Hammett constants, dipole moments, and atomic charges to describe the electronic properties of the molecules.

Steric Descriptors: Molar refractivity, van der Waals volume, and other parameters that describe the size and shape of the molecules.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) to quantify the lipophilicity of the compounds.

Topological Descriptors: Molecular connectivity indices and other descriptors that encode the topology of the molecule.

Machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like random forests and neural networks, can be employed to build these models. nih.gov A study on a dataset of 503 CysLT1 receptor antagonists found that highly active molecules often contained common substructures like quinolines, indoles, and tetrazoles. nih.gov

Once a statistically robust and predictive QSAR model is developed, it can be used to guide the rational design of novel CysLT1 receptor antagonists. The model can help in:

Predicting the activity of virtual compounds: Before undertaking the time-consuming and expensive process of chemical synthesis, the QSAR model can be used to predict the biological activity of newly designed molecules.

Identifying key structural features: The QSAR equation can highlight the molecular descriptors that have the most significant impact on biological activity, thus guiding medicinal chemists on which parts of the molecule to modify.

Optimizing lead compounds: By understanding the relationship between structure and activity, chemists can make more informed decisions on how to modify a lead compound like Iralukast to improve its potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Discovery and Lead Optimization Insights from Iralukast Scaffolds

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. frontiersin.orgnih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity. These fragment hits can then be grown, linked, or merged to generate more potent, drug-like molecules. nih.gov

While there is no specific published research on the use of the Iralukast scaffold in FBDD, one can conceptualize how this approach could be applied. The chromone core of Iralukast could serve as a starting fragment. Researchers could then use computational or experimental screening methods to identify other fragments that bind to adjacent sites on the CysLT1 receptor. These fragments could then be linked to the chromone scaffold to generate novel chemical entities with high affinity for the receptor.

Alternatively, known potent molecules like Iralukast can be deconstructed into their constituent fragments. mdpi.com These fragments can then be used to build a virtual library of new compounds by recombining them in novel ways. This "deconstruction-reconstruction" approach can lead to the discovery of new scaffolds and improved lead compounds. mdpi.com The insights gained from the SAR of Iralukast and its analogues would be invaluable in guiding the selection and linking of fragments to create the next generation of CysLT1 receptor antagonists.

Preclinical Pharmacological Characterization in in Vitro and Animal Models

In Vitro Pharmacological Studies of Iralukast (B114188) Sodium

In vitro studies are fundamental for determining a compound's direct effects on specific biological targets, free from the complex physiological systems of a whole organism. For Iralukast sodium, these studies have focused on its interaction with the CysLT1 receptor in isolated tissues and cells.

Functional assays using isolated tissue preparations are critical for assessing a drug's ability to antagonize physiological responses. Studies on this compound (also identified as SK&F S-106203 and CGP 45715A) have demonstrated its efficacy in counteracting the bronchoconstrictor effects of cysteinyl leukotrienes in airway smooth muscle.

In isolated guinea-pig tracheae, this compound acted as a potent, competitive antagonist of leukotriene D4 (LTD4)-induced contractions. nih.gov It was also effective against contractions induced by leukotriene E4 (LTE4), though it had less effect on those caused by leukotriene C4 (LTC4). nih.gov This selectivity is further highlighted by the fact that even at high concentrations (10 µM), this compound did not affect contractions produced by other common bronchoconstrictors such as histamine, carbachol, or various prostaglandins, indicating its specific action on the CysLT1 receptor. nih.gov

Similar potent antagonist activity was observed in human tissue. Functional studies on isolated human bronchial strips showed that this compound effectively antagonized LTD4-induced contractions. semanticscholar.org Furthermore, in these human bronchial preparations, this compound was shown to inhibit antigen-induced contractions in a concentration-dependent manner, underscoring its potential relevance in allergic asthma. semanticscholar.org

| Preparation | Agonist | Parameter | Value | Reference |

|---|---|---|---|---|

| Guinea-Pig Trachea | LTD4 | pA2 | 7.6 | nih.gov |

| Human Bronchus | LTD4 | pA2 | 7.77 | semanticscholar.org |

| Guinea-Pig Trachea | LTE4 | pKB | 7.3 | nih.gov |

| Guinea-Pig Trachea | LTC4 | pKB | 5.5 | nih.gov |

Cell-based assays allow for the investigation of drug effects on specific cellular signaling pathways. The binding of leukotrienes to the CysLT1 receptor, a G-protein coupled receptor, typically triggers an increase in intracellular calcium concentration ([Ca2+]i), a key step in initiating a cellular response. Assays measuring this calcium mobilization, often in cell lines like Chinese Hamster Ovary (CHO) cells engineered to express the human CysLT1 receptor, are standard for characterizing receptor antagonists.

However, based on a review of publicly available scientific literature, specific data detailing the effects of this compound in cell-based assays measuring leukotriene-mediated calcium mobilization in CHO cells could not be identified.

To understand the relative potency of a new drug candidate, its efficacy is often compared to existing compounds. In vitro binding and functional studies have positioned this compound as a highly potent CysLT1 receptor antagonist, comparable to other well-known drugs in its class.

Binding studies using human lung parenchyma membranes demonstrated that this compound is a potent antagonist of [3H]-LTD4 binding. nih.govsemanticscholar.org Research indicated that the affinity of this compound in human airways is in the nanomolar range, which is similar to that observed for Zafirlukast (ICI 204,219) and Pranlukast (B1678047) (ONO 1078), two established CysLT1 receptor antagonists. semanticscholar.org This suggests that this compound interacts with the CysLT1 receptor with a comparable level of potency to these clinically used agents.

| Compound | Parameter | Value | Preparation | Reference |

|---|---|---|---|---|

| This compound | Ki | 19.4 nM | Guinea-Pig Lung Membranes | nih.gov |

| This compound | Ki | 16.6 nM | Human Lung Parenchyma Membranes | semanticscholar.org |

| Montelukast (B128269) | pA2 | 9.3 | Guinea-Pig Trachea (vs. LTD4) | researchgate.net |

| Pranlukast | Reported to have nanomolar affinity, similar to Iralukast | semanticscholar.org | ||

| Zafirlukast | Reported to have nanomolar affinity, similar to Iralukast | semanticscholar.org |

Animal Model Research for Investigating CysLT1 Receptor Antagonism

Animal models are indispensable for evaluating a drug's pharmacological effects in a complex, living system, providing insights into its potential therapeutic efficacy and duration of action.

The selection of an appropriate animal model is crucial for preclinical research. For asthma and allergic airway diseases, the guinea pig is a well-established and relevant model because its airway anatomy and physiological responses to inflammatory mediators, including leukotrienes, share similarities with humans.

A common and validated approach involves sensitizing the animals to an allergen, most frequently ovalbumin. nih.govnih.gov This process, where guinea pigs are systemically sensitized with ovalbumin and an adjuvant, mimics the allergic sensitization phase in humans. researchgate.net Subsequent challenge with the same allergen via inhalation induces an inflammatory response in the airways, characterized by bronchoconstriction and cellular infiltration, thereby creating a relevant model of allergic airway inflammation to test the efficacy of CysLT1 receptor antagonists like this compound. nih.govsemanticscholar.orgnih.gov

In vivo studies have confirmed the potent and long-lasting activity of this compound against key pathophysiological responses triggered by leukotrienes. In anesthetized guinea pigs, intravenous administration of this compound (as SK&F S-106203) produced marked inhibition of bronchospasm induced by an intravenous challenge with LTD4. nih.gov

The compound's efficacy was demonstrated across multiple routes of administration. Oral pretreatment with this compound was shown to essentially abolish LTD4-induced bronchospasm for up to 24 hours, indicating high bioavailability and a long duration of action. nih.gov The drug was also effective when administered as an aerosol. nih.gov

Beyond direct leukotriene challenges, this compound has also been shown to be effective in more complex models. In passively sensitized guinea pigs, it was found to inhibit antigen-induced bronchoconstriction, a response more closely resembling an allergic asthma attack where leukotrienes are endogenously released. nih.gov In conscious rats, this compound also effectively inhibited the vasopressor (blood pressure increasing) responses to LTC4, LTD4, and LTE4, demonstrating its antagonism of leukotriene effects on the vasculature. researchgate.net

Exploration of this compound's Effects on Cellular Infiltration and Mediator Release in Animal Models

This compound, as a cysteinyl leukotriene (CysLT1) receptor antagonist, is expected to modulate the inflammatory response in allergic conditions by interfering with the signaling pathways of cysteinyl leukotrienes (CysLTs). While specific in vivo preclinical studies detailing the effects of this compound on cellular infiltration and mediator release are not extensively documented in publicly available literature, its pharmacological class provides a strong basis for predicting its activity in animal models of asthma and allergic inflammation. The primary mechanism of action involves blocking the effects of leukotriene D4 (LTD4) at the CysLT1 receptor.

In preclinical animal models of asthma, cysteinyl leukotriene receptor antagonists as a class have consistently demonstrated an ability to inhibit the infiltration of key inflammatory cells into the airways. This effect is particularly prominent for eosinophils, which are crucial cellular components in the pathophysiology of allergic asthma. By blocking the CysLT1 receptor, these antagonists interfere with the chemotactic signals that recruit eosinophils to the site of allergic inflammation. Consequently, a significant reduction in eosinophil counts within the bronchoalveolar lavage (BAL) fluid is a well-established pharmacodynamic endpoint for this drug class.

The effect of this compound on mediator release is primarily indirect. As a receptor antagonist, it does not directly inhibit the synthesis and release of inflammatory mediators. Instead, by blocking the action of CysLTs, it interrupts the downstream signaling cascade that would otherwise amplify the inflammatory response. This includes the subsequent release of other pro-inflammatory mediators from activated inflammatory cells. For instance, by reducing the recruitment and activation of eosinophils and mast cells, the release of their granular contents, including various cytokines and chemokines, is consequently diminished.

The following table summarizes the anticipated effects of this compound on cellular infiltration and mediator release based on the established actions of CysLT1 receptor antagonists in preclinical animal models.

| Parameter | Expected Effect of this compound | Animal Model Context |

| Cellular Infiltration | ||

| Eosinophil Infiltration | Significant Reduction | Ovalbumin-sensitized models of allergic asthma |

| Neutrophil Infiltration | Potential for Reduction | Dependent on the specific inflammatory stimulus |

| Lymphocyte Infiltration | Modest to no direct effect | Primarily affects innate immune cell recruitment |

| Mediator Release | ||

| Cysteinyl Leukotrienes | No direct inhibition of release | Blocks the receptor-mediated effects |

| Histamine | Indirect reduction | Attenuation of mast cell activation |

| Cytokines (e.g., IL-4, IL-5) | Indirect reduction | Decreased recruitment and activation of inflammatory cells |

| Chemokines (e.g., Eotaxin) | Indirect reduction | Reduced amplification of the inflammatory cascade |

Pharmacodynamic Endpoints in Preclinical Animal Studies

In preclinical animal studies designed to evaluate the efficacy of CysLT1 receptor antagonists like this compound, a range of pharmacodynamic endpoints are utilized to quantify the drug's physiological effects. These endpoints are crucial for establishing proof-of-concept and for determining the potential therapeutic utility of the compound. Based on the known pharmacology of this drug class, the following pharmacodynamic endpoints are considered central to the preclinical characterization of this compound.

A primary and functionally significant endpoint is the inhibition of bronchoconstriction . In animal models, particularly guinea pigs and mice, airway hyperresponsiveness is often induced by challenging the animals with specific bronchoconstrictors such as methacholine (B1211447) or histamine, or with the target mediator, LTD4. The ability of this compound to antagonize LTD4-induced bronchoconstriction would be a direct measure of its in vivo efficacy. Furthermore, in models of allergic asthma, antigen challenge is used to elicit an immediate and often a late-phase asthmatic response, both of which are expected to be attenuated by pretreatment with a CysLT1 receptor antagonist.

Another critical set of pharmacodynamic endpoints revolves around the analysis of bronchoalveolar lavage (BAL) fluid . The cellular composition and the levels of inflammatory mediators in BAL fluid provide a quantitative measure of the inflammatory state of the lungs. Following an allergic challenge in animal models, there is typically a marked increase in the number of inflammatory cells, especially eosinophils. A key pharmacodynamic endpoint for this compound would be a statistically significant reduction in the total and differential cell counts in BAL fluid, with a particular focus on eosinophils. Additionally, the concentration of various cytokines, chemokines, and other inflammatory markers in the BAL fluid can be measured to assess the broader anti-inflammatory effects of the compound.

Histopathological examination of lung tissue serves as a qualitative and semi-quantitative endpoint. This involves microscopic analysis of lung sections to assess the degree of inflammatory cell infiltration into the peribronchial and perivascular tissues, as well as other features of airway remodeling such as goblet cell hyperplasia and mucus hypersecretion. A reduction in these histopathological changes in animals treated with this compound compared to a control group would provide strong evidence of its anti-inflammatory efficacy.

The table below outlines the key pharmacodynamic endpoints used in preclinical animal studies for CysLT1 receptor antagonists.

| Pharmacodynamic Endpoint | Method of Assessment | Expected Outcome with this compound |

| Airway Function | ||

| Inhibition of Bronchoconstriction | Measurement of airway resistance and compliance in response to bronchoconstrictors (e.g., methacholine, LTD4) or antigen challenge. | Attenuation of the bronchoconstrictor response. |

| Reduction of Airway Hyperresponsiveness | Assessment of the dose-response curve to bronchoconstrictors. | A shift to the right in the dose-response curve, indicating reduced sensitivity. |

| Airway Inflammation | ||

| Cellular Infiltration in BAL Fluid | Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in fluid collected from the lungs. | Significant reduction in eosinophil counts; potential reduction in other inflammatory cells. |

| Inflammatory Mediators in BAL Fluid | Measurement of cytokines (e.g., IL-4, IL-5, IL-13), chemokines, and leukotrienes using techniques like ELISA. | Reduction in the levels of pro-inflammatory mediators. |

| Lung Histopathology | ||

| Peribronchial Inflammation | Microscopic examination of stained lung tissue sections. | Reduced infiltration of inflammatory cells around the airways. |

| Mucus Production | Staining for and quantification of goblet cells and mucus. | Reduction in goblet cell hyperplasia and mucus hypersecretion. |

Analytical Methodologies for Iralukast Sodium Research

Chromatographic Techniques for Purity and Compound Characterization

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A significant analytical challenge in the research of Iralukast (B114188) sodium has been the development of a highly sensitive method for its quantification in biological matrices, particularly human plasma. Research has led to the development of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method that utilizes a microbore HPLC column (50 mm × 1.0 mm i.d.) for separation.

The development of this method had to address several critical issues:

Compound Stability: Iralukast was found to be sensitive to light and unstable under acidic conditions at room temperature.

Sensitivity Requirement: Due to low dosage amounts in clinical trials, a very low limit of quantitation (LLOQ) of 10 pg/mL was necessary.

Sample Preparation: The preparation steps for plasma samples were critical to prevent the obstruction of the microbore HPLC column, avoid chromatographic deterioration, and minimize matrix-mediated ion suppression in the mass spectrometer.

While a full validation table with parameters like linearity, precision, and accuracy is not detailed in the available literature, the developed method successfully addressed these challenges and was used to obtain plasma concentration-time profiles for patients after oral administration of Iralukast.

Spectroscopic Methods in Research

Mass Spectrometry (MS) and LC-MS/MS for Identification and Metabolite Research

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has been the primary technique for the trace-level quantification of Iralukast in human plasma.

During method development, it was discovered that positive electrospray ionization (ESI) did not provide the required sensitivity for human studies. Consequently, the LC-MS/MS conditions were optimized for detection in the negative ion mode . This approach allowed for the necessary sensitivity to reach a lower limit of quantitation (LLOQ) of 10 pg/mL. The method proved crucial for analyzing samples from clinical trials and successfully generated pharmacokinetic profiles of the compound. The high binding affinity of Iralukast to plasma proteins (>99%) underscores the need for such a sensitive and robust analytical method.

Bioanalytical Methods for Iralukast Sodium Remain Undocumented in Publicly Available Research

Comprehensive searches for analytical methodologies concerning the chemical compound this compound have yielded no specific results for its bioanalytical method development, particularly in the context of preclinical pharmacokinetic studies.

Despite extensive inquiries into scientific databases and scholarly articles, no detailed research findings, data tables, or established analytical procedures for the quantification of this compound in biological matrices could be located. While the compound is identified in some literature as a leukotriene D4- and leukotriene E4-receptor antagonist, the crucial data required to detail its analytical methodologies for research purposes are not publicly available.

This absence of information prevents a thorough discussion on the development of bioanalytical methods, including sample preparation techniques, chromatographic conditions, and detection parameters that would be essential for preclinical pharmacokinetic assessments. Consequently, the creation of data tables summarizing validation parameters such as linearity, precision, accuracy, and recovery, as requested, is not feasible.

It is important to note that while research exists for other compounds within the same therapeutic class, such as Montelukast (B128269), the strict focus of this inquiry on this compound precludes the inclusion of such data. The development and validation of bioanalytical methods are highly specific to the physicochemical properties of the analyte . Therefore, methodologies for other compounds cannot be extrapolated to this compound.

Until research detailing the bioanalytical procedures for this compound is published and made accessible, a comprehensive and scientifically accurate article on this specific topic cannot be generated.

Drug Discovery and Development Context of Iralukast Sodium Preclinical Focus

Iralukast (B114188) Sodium as a Chemical Probe in Research

In preclinical research, the utility of a compound often extends beyond its therapeutic potential to its role as a chemical probe for elucidating biological pathways. Iralukast sodium, primarily characterized as a cysteinyl leukotriene type 1 (CysLT1) receptor antagonist, has been employed in studies that help to dissect the roles of the cysteinyl leukotriene signaling axis. Research has demonstrated that alongside other CysLT1R antagonists like zafirlukast, pranlukast (B1678047), and pobilukast, iralukast also possesses antagonistic activity at the CysLT2 receptor (CysLT2R) patsnap.com.

This dual activity, even if secondary, makes Iralukast a valuable tool for investigating the distinct and overlapping functions of CysLT1 and CysLT2 receptors. For instance, its application in preclinical models can help researchers reconsider previous data on the role of cysteinyl leukotrienes in the cardiovascular system, where both receptor subtypes are expressed patsnap.com. By comparing the effects of Iralukast with highly selective CysLT1R antagonists, researchers can parse out the specific contributions of CysLT2R signaling in various cellular responses, such as in human vascular endothelial cells patsnap.com. This use as a probe helps to refine the understanding of the leukotriene system and identify more specific targets for future drug development.

Virtual Screening and Drug Repurposing Efforts Involving this compound

Virtual screening and drug repurposing have become crucial strategies in drug discovery to identify new uses for existing compounds, thereby saving time and resources. nih.govtubitak.gov.trdoaj.org this compound has been included in such efforts, highlighting its potential beyond its original development scope.

In a notable study, an integrated molecular modeling algorithm was used for a virtual drug repurposing study to identify novel inhibitors for human neutrophil serine protease 4 (NSP4), a protease implicated in aggravated disease phenotypes patsnap.com. From a library of approximately 8,000 clinically approved and investigational drugs, Iralukast was identified as one of four promising molecules predicted to block the activity of NSP4 by interacting with its core catalytic residues. The selected compounds, including Iralukast, were found to be energetically more favorable compared to a reference molecule, suggesting they are potential lead candidates for inhibiting NSP4 patsnap.com.

This physics-driven identification showcases the power of computational methods to find novel molecular targets for established drugs. patsnap.com Such findings provide a strong rationale for further in vitro and in vivo validation of Iralukast for a new therapeutic indication completely distinct from its CysLT1 receptor antagonism.

| Compound | Predicted Target | Screening Method | Key Finding |

| Iralukast | Human Neutrophil Serine Protease 4 (NSP4) | Integrated Molecular Modeling / Virtual Drug Repurposing | Predicted to block NSP4 activity by interacting with core catalytic residues; energetically favorable compared to reference molecule. patsnap.com |

| Becatecarin | Human Neutrophil Serine Protease 4 (NSP4) | Integrated Molecular Modeling / Virtual Drug Repurposing | Identified as a potential lead candidate to block NSP4 activity. patsnap.com |

| Iogulamide | Human Neutrophil Serine Protease 4 (NSP4) | Integrated Molecular Modeling / Virtual Drug Repurposing | Identified as a potential lead candidate to block NSP4 activity. patsnap.com |

| Delprostenate | Human Neutrophil Serine Protease 4 (NSP4) | Integrated Molecular Modeling / Virtual Drug Repurposing | Identified as a potential lead candidate to block NSP4 activity. patsnap.com |

Evolution of CysLT1 Receptor Antagonists in Drug Discovery Pipelines

The development of CysLT1 receptor antagonists (CysLT1RAs) represents a significant advancement in the treatment of inflammatory conditions, particularly asthma. nih.govpatsnap.com The journey began with the screening of numerous compounds and the design of quinoline (B57606) and its structural analogues. wikipedia.org Early investigational compounds derived from FPL-55712, such as L-649,923, demonstrated oral absorption and specific antagonism of inhaled leukotriene D4 in clinical trials, but their clinical efficacy was ultimately deemed inadequate. atsjournals.org

This initial research paved the way for more potent and effective molecules. Synthetic efforts led to the development of the first generation of approved CysLT1RAs, which became the first new class of therapy for asthma in over 25 years. atsjournals.org Key milestones in this evolution include:

Zafirlukast (ICI-204,219): An indole (B1671886) derivative, it was the first CysLT1 receptor antagonist approved in the USA in 1996. wikipedia.orgatsjournals.org

Montelukast (B128269): A quinoline derivative, it was developed from weak antagonistic precursors and approved in 1998. It is currently the most widely prescribed drug in its class. nih.govwikipedia.org

Pranlukast: Developed by Ono Pharmaceutical, it was first approved in Japan in 1995 and is marketed in several Asian countries. nih.govpatsnap.comatsjournals.org

These drugs were specifically designed to antagonize the action of cysteinyl leukotrienes at the CysLT1 receptor, thereby mitigating bronchoconstriction and inflammation. atsjournals.orgnih.gov The discovery pipeline continues to evolve, with research now exploring dual antagonists of both CysLT1 and CysLT2 receptors, such as Gemilukast, which could benefit patients who are non-responsive to the first-generation antagonists. wikipedia.org

| Compound/Drug | Chemical Class/Origin | Key Development Milestone | Year of First Approval (Approx.) |

| L-649,923 | Hydroxyacetophenone (derived from FPL-55712) | Early Merck compound; showed oral activity and specificity but inadequate efficacy in clinical trials. atsjournals.org | Not Approved |

| Pranlukast | N/A | Developed by Ono Pharmaceutical. patsnap.comatsjournals.org | 1995 (Japan) nih.govpatsnap.com |

| Zafirlukast | Indole derivative | First CysLT1RA approved in the USA. wikipedia.orgatsjournals.org | 1996 (USA) wikipedia.org |

| Montelukast | Quinoline derivative | Developed from weak quinoline antagonists; became the most widely prescribed CysLT1RA. nih.govwikipedia.org | 1998 (USA) wikipedia.org |

Challenges and Future Directions in Preclinical CysLT1RA Research

Despite the clinical success of CysLT1 receptor antagonists, several challenges remain in the preclinical research landscape. A primary hurdle is the "translational gap"—the frequent disconnect between promising results in preclinical models and efficacy in human clinical trials. nih.gov Preclinical experiments are often conducted under standardized conditions that may not accurately mimic the complexity and heterogeneity of human diseases. nih.gov For CysLT1RA research, this means that animal models of inflammation or respiratory disease may not fully capture the intricate role of the leukotriene pathway in human pathophysiology.

Another challenge is ensuring target specificity and understanding off-target effects. As seen with Iralukast and other antagonists, cross-reactivity with other receptors (like CysLT2R) can occur. patsnap.com While this can be exploited for research purposes, it also complicates the interpretation of preclinical data and could lead to unexpected effects in clinical studies. Furthermore, identifying the specific patient populations most likely to benefit from CysLT1RA therapy remains an area of active investigation. nih.gov

Future directions in preclinical CysLT1RA research are aimed at overcoming these challenges. There is a significant need for the development of more sophisticated and human-like in vitro and in vivo models to improve predictive validity. researchgate.netnih.gov The exploration of next-generation antagonists with improved specificity or intentionally designed dual-receptor activity (e.g., CysLT1/CysLT2 antagonism) is a promising avenue. wikipedia.org Additionally, drug repurposing efforts, guided by computational screening, will continue to be a key strategy for identifying novel applications for existing CysLT1RAs in other inflammatory or proliferative diseases, maximizing the investment in their initial discovery. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.